molecular formula C7H14O3 B6147531 2-methoxy-3,3-dimethylbutanoic acid CAS No. 183162-35-8

2-methoxy-3,3-dimethylbutanoic acid

Cat. No.: B6147531
CAS No.: 183162-35-8
M. Wt: 146.2
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Description

2-Methoxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3 It is characterized by a methoxy group attached to the second carbon of a 3,3-dimethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-3,3-dimethylbutanoic acid typically involves the esterification of 3,3-dimethylbutanoic acid followed by methoxylation. One common method includes the reaction of 3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid, resulting in the formation of the corresponding ester. This ester is then subjected to methoxylation using sodium methoxide under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3,3-dimethylbutanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-methoxy-3,3-dimethylbutanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 2-Hydroxy-3,3-dimethylbutanoic acid.

    Reduction: 2-Methoxy-3,3-dimethylbutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-methoxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    3,3-Dimethylbutanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Hydroxy-3,3-dimethylbutanoic acid: Contains a hydroxyl group instead of a methoxy group, leading to variations in its chemical behavior and applications.

    2-Methoxy-3,3-dimethylbutanol:

Uniqueness: 2-Methoxy-3,3-dimethylbutanoic acid is unique due to the presence of both a methoxy group and a carboxylic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

183162-35-8

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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